Comprehensive Safety Data and In Vitro Toxicity Profiling Guide for 4-[(5-Bromopyridin-2-yl)oxy]phenol (CAS 75053-81-5)
Comprehensive Safety Data and In Vitro Toxicity Profiling Guide for 4-[(5-Bromopyridin-2-yl)oxy]phenol (CAS 75053-81-5)
Executive Summary
In the preclinical development of novel therapeutics and agrochemicals, halogenated pyridinyl-oxy-phenol derivatives frequently serve as critical building blocks and pharmacophore intermediates. 4-[(5-bromopyridin-2-yl)oxy]phenol (CAS 75053-81-5) is a prominent example of such an intermediate[1]. While it is not typically administered as a final active pharmaceutical ingredient (API), understanding its intrinsic safety profile and in vitro toxicity is paramount. Uncharacterized residual intermediates can introduce confounding cytotoxic or genotoxic artifacts during high-throughput screening or lead to downstream safety liabilities.
This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters for CAS 75053-81-5 and outlines a field-proven, self-validating in vitro toxicity profiling strategy. By moving beyond basic procedural steps, this guide elucidates the mechanistic causality behind assay selection, ensuring rigorous scientific integrity in your preclinical workflows.
Physicochemical Properties & SDS Core Parameters
Before initiating any in vitro assay, a thorough understanding of the compound's physicochemical properties and Global Harmonized System (GHS) hazard classifications is required to ensure laboratory safety and proper solvent selection (e.g., DMSO solubility limits).
Table 1: Structural and Physicochemical Summary
| Parameter | Value / Description |
| Chemical Name | 4-[(5-bromopyridin-2-yl)oxy]phenol |
| CAS Number | 75053-81-5 |
| Molecular Formula | C11H8BrNO2 |
| Molecular Weight | 266.09 g/mol |
| SMILES | Oc1ccc(Oc2ccc(Br)cn2)cc1 |
| Purity Standard | ≥95% (Typical commercial grade) |
Table 2: GHS Safety Data Sheet (SDS) Parameters[2]
| Hazard Category | GHS Classification & Statements |
| Signal Word | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation (Single exposure). |
| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
Rational Design of In Vitro Toxicity Profiling
As an application scientist, I frequently observe a critical error in early-stage drug development: the over-reliance on a single viability assay (e.g., MTT) to declare a compound "non-toxic." Halogenated aromatics like CAS 75053-81-5 require a multi-parametric approach because their toxicity often manifests through different mechanisms, such as direct membrane disruption or CYP450-mediated bioactivation into reactive epoxides.
To establish a self-validating system , our profiling strategy employs orthogonal assays:
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Metabolic Viability (MTT Assay): Measures the NAD(P)H-dependent oxidoreductase activity. A drop in signal indicates mitochondrial dysfunction or metabolic arrest[2].
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Membrane Integrity (LDH Release Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media definitively proves plasma membrane rupture (necrosis), distinguishing it from early-stage apoptosis or transient metabolic pausing[3].
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Genotoxicity (OECD 471 Ames Test): Halogenated compounds can induce point mutations. Testing must be conducted both with and without S9 rat liver fractions to account for metabolic activation[4].
Fig 1. Comprehensive in vitro toxicity profiling workflow for CAS 75053-81-5.
Detailed In Vitro Experimental Methodologies
The following protocols are engineered to be self-validating by incorporating mandatory background controls and positive controls.
Cytotoxicity: MTT Cell Proliferation Assay
The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[2].
Step-by-Step Protocol:
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Cell Seeding: Seed HepG2 or HEK293 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
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Compound Preparation: Dissolve CAS 75053-81-5 in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
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Exposure: Aspirate media and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100). Incubate for 24 to 48 hours.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours until intracellular purple precipitate is visible under a microscope[5].
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Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or SDS-HCl) to solubilize the formazan crystals. Leave in the dark for 2 hours at room temperature.
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Quantification: Record absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
Membrane Integrity: LDH Release Assay
While MTT measures metabolism, the LDH assay quantifies actual cell death via membrane rupture. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which subsequently reduces a tetrazolium salt (INT) to a red formazan product[6].
Step-by-Step Protocol:
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Exposure: Follow steps 1-3 from the MTT protocol above.
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Supernatant Transfer: After the 24-48 hour exposure period, centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating debris. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[6].
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Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD⁺, diaphorase, and INT) to each sample well.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[7].
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Termination & Reading: Add 50 µL of Stop Solution (1M acetic acid) to each well. Measure absorbance at 490 nm.
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Validation Check: Subtract the background absorbance of culture media (without cells) from all readings. Calculate cytotoxicity as a percentage of the Maximum LDH Release Control (cells treated with lysis buffer).
Fig 2. Mechanistic pathway of cytotoxicity and LDH release following exposure.
Genotoxicity: Bacterial Reverse Mutation Test (OECD 471)
To assess the mutagenic potential of CAS 75053-81-5, the Ames test is strictly governed by OECD Guideline 471[8]. This assay detects point mutations (substitutions, additions, or deletions) using amino-acid requiring strains of Salmonella typhimurium and Escherichia coli[4].
Step-by-Step Protocol:
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Strain Preparation: Culture tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight to reach late exponential phase.
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Metabolic Activation System: Prepare a 10% (v/v) S9 mix using Aroclor 1254-induced rat liver homogenate supplemented with NADP and glucose-6-phosphate. This is critical for halogenated phenols, which may require enzymatic conversion to become mutagenic[9].
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Pre-incubation Method: In sterile tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for non-activated controls), and 50 µL of the test compound (CAS 75053-81-5 at 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.
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Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, mix gently, and pour onto minimal glucose agar plates.
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Incubation & Scoring: Incubate plates inverted at 37°C for 48 to 72 hours. Count the number of revertant colonies. A reproducible, dose-dependent increase in revertant colonies (typically ≥2-fold over vehicle control for TA98/TA100) indicates a positive mutagenic response[4].
Conclusion
Evaluating the safety profile of intermediates like 4-[(5-bromopyridin-2-yl)oxy]phenol (CAS 75053-81-5) requires a sophisticated understanding of both chemical handling and biological mechanism. By strictly adhering to the GHS safety parameters and implementing the orthogonal, self-validating in vitro workflows detailed above, drug development professionals can confidently characterize early-stage toxicological liabilities, ensuring that only the safest and most viable candidates progress to in vivo models.
References
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Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Available at:[Link]
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Protocols.io. LDH cytotoxicity assay. Available at: [Link]
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Nucro-Technics. OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Available at:[Link]
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Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Available at: [Link]
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TTS Laboratuvar. AMES Test (OECD 471) - Biocompatibility Analyses. Available at:[Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. protocols.io [protocols.io]
- 4. nucro-technics.com [nucro-technics.com]
- 5. atcc.org [atcc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. media.cellsignal.com [media.cellsignal.com]
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- 9. ttslaboratuvar.com [ttslaboratuvar.com]
